![molecular formula C11H14F2O2 B1412702 2-[4-(2,2-Difluoropropoxy)phenyl]ethanol CAS No. 2155062-58-9](/img/structure/B1412702.png)
2-[4-(2,2-Difluoropropoxy)phenyl]ethanol
Overview
Description
“2-[4-(2,2-Difluoropropoxy)phenyl]ethanol” is a chemical compound with the molecular formula C11H14F2O2 . The average mass of this compound is 216.225 Da, and the monoisotopic mass is 216.096191 Da .
Molecular Structure Analysis
The molecular structure of “2-[4-(2,2-Difluoropropoxy)phenyl]ethanol” consists of 11 carbon atoms, 14 hydrogen atoms, 2 fluorine atoms, and 2 oxygen atoms .Scientific Research Applications
Liquid Crystalline Polysiloxanes
- Fluorinated Monomers in Polysiloxanes : A study by Bracon et al. (2000) synthesized monomers containing a fluorinated chain from 2-(perfluoro-n-alkyl)ethanol. These monomers exhibited high smectogen properties, useful in the development of side chain liquid crystalline polysiloxanes (Bracon et al., 2000).
Biocatalytic Preparations
- Enantioselective Biocatalysis : Chen et al. (2019) developed a bioprocess for asymmetric reduction of 4-(trifluoromethyl)acetophenone to (R)-1-[4-(trifluoromethyl)phenyl]ethanol using recombinant Escherichia coli cells, highlighting its importance as a pharmaceutical intermediate (Chen et al., 2019).
Controlled Release of Bioactives
- Chitosan Films for Bioactive Release : Zarandona et al. (2020) explored the development of chitosan films incorporating 2-phenyl ethanol for controlled release, making use of β-cyclodextrin inclusion complexes (Zarandona et al., 2020).
Selective Hydrogenation
- Hydrogenation of Styrene Oxide : Yadav and Lawate (2011) focused on the production of 2-Phenyl ethanol by hydrogenating styrene oxide, highlighting a clean and green process (Yadav & Lawate, 2011).
Molecular Structure Studies
- Crystal Structure Analysis : Percino et al. (2015) investigated the molecular structure of 1-phenyl-2-(2-pyridyl)ethanol, offering insights into its stability and hydrogen bond formation (Percino et al., 2015).
properties
IUPAC Name |
2-[4-(2,2-difluoropropoxy)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2O2/c1-11(12,13)8-15-10-4-2-9(3-5-10)6-7-14/h2-5,14H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRLPQUMUYRWMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=C(C=C1)CCO)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2,2-Difluoropropoxy)phenyl]ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



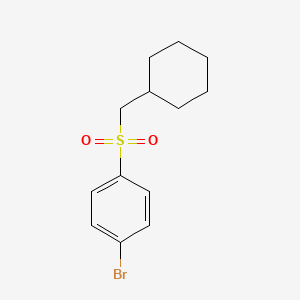
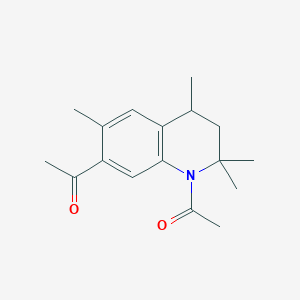
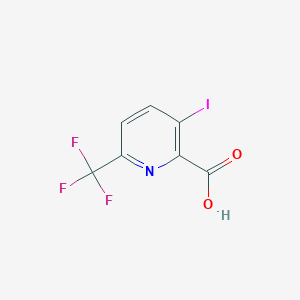
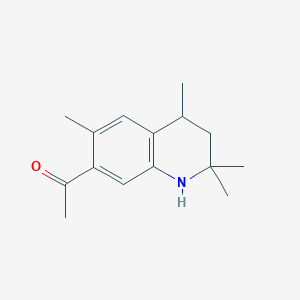
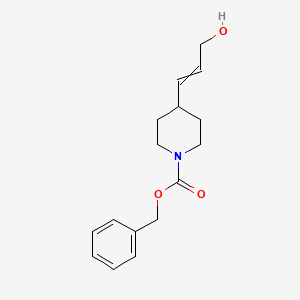
![Tert-butyl N-[(3R)-1-[2-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-phenylphenyl]piperidin-3-yl]carbamate](/img/structure/B1412631.png)
![1-(2-Ethyl-butyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1412633.png)
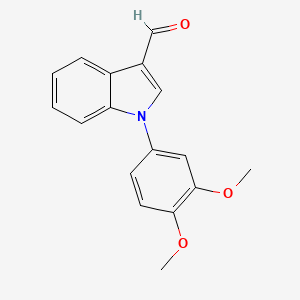
![N-Benzyl-2-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B1412637.png)
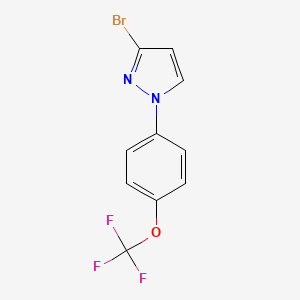
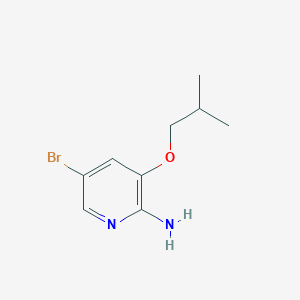
![3-[3-(2,2,2-Trifluoroethoxy)phenoxy]propylamine](/img/structure/B1412640.png)
![2-[3-(2,2,2-Trifluoroethoxy)phenoxy]ethanol](/img/structure/B1412641.png)
